molecular formula C6H10Cl2HgO B14503989 Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury CAS No. 63025-12-7

Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury

Cat. No.: B14503989
CAS No.: 63025-12-7
M. Wt: 369.64 g/mol
InChI Key: RFCLMUXKAJECGR-UHFFFAOYSA-M
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Description

Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury is an organomercury compound characterized by the presence of both chlorine and mercury atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury typically involves the reaction of 2-chloro-3-hydroxy-3-methylpent-1-ene with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different mercury-containing species.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.

Scientific Research Applications

Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury involves its interaction with molecular targets and pathways within biological systems. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes and pathways, resulting in its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury include other organomercury compounds such as methylmercury chloride and ethylmercury chloride. These compounds share similar structural features and chemical properties but differ in their specific functional groups and reactivity.

Uniqueness

This compound is unique due to its specific combination of chlorine and mercury atoms, as well as its distinct chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63025-12-7

Molecular Formula

C6H10Cl2HgO

Molecular Weight

369.64 g/mol

IUPAC Name

chloro-(2-chloro-3-hydroxy-3-methylpent-1-enyl)mercury

InChI

InChI=1S/C6H10ClO.ClH.Hg/c1-4-6(3,8)5(2)7;;/h2,8H,4H2,1,3H3;1H;/q;;+1/p-1

InChI Key

RFCLMUXKAJECGR-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C(=C[Hg]Cl)Cl)O

Origin of Product

United States

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